5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound that belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthoquinone core and a triazole ring, makes it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of 5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be achieved through a metal-free domino [3+2] cycloaddition reaction. This method involves the reaction of easily available starting materials under mild conditions, resulting in high yields and good atom economy . The reaction conditions are eco-friendly and do not require the use of metals, making it a sustainable approach .
Analyse Chemischer Reaktionen
5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it has been studied for its antitumor effects. Compounds with a naphtho[2,3-d][1,2,3]triazole-4,9-dione scaffold have exhibited inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), an attractive target for cancer therapy . Additionally, these compounds have been found to induce reactive oxygen species (ROS) production, leading to mitochondrial dysfunction, apoptosis, and cell cycle arrest in cancer cells .
Wirkmechanismus
The mechanism of action of 5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves the inhibition of hDHODH, which plays a crucial role in the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, the compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to the accumulation of ROS, causing oxidative stress and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione include other naphtho[2,3-d][1,2,3]triazole derivatives, such as 1,4-disubstituted 1,2,3-triazoles. These compounds share a similar triazole ring structure but differ in their substituents and overall molecular architecture . The unique combination of the naphthoquinone core and the triazole ring in this compound contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
89683-10-3 |
---|---|
Molekularformel |
C12H9N3O3S |
Molekulargewicht |
275.29 g/mol |
IUPAC-Name |
5-ethylsulfinyl-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C12H9N3O3S/c1-2-19(18)7-5-3-4-6-8(7)12(17)10-9(11(6)16)13-15-14-10/h3-5H,2H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
NHVQSXUTLKLIGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)C1=CC=CC2=C1C(=O)C3=NNN=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.